3-Propanamidopropanoic acid

Description

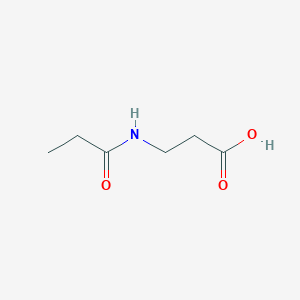

3-Propanamidopropanoic acid is a propanoic acid derivative with a propanamide (-CH₂CH₂CONH₂) group substituted at the third carbon position. These analogs are synthesized for diverse applications, including pharmaceuticals, agrochemicals, and materials science . Key structural features include a carboxylic acid group and a secondary amide/urea moiety, which influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

3-(propanoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-2-5(8)7-4-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMPYAFFIAMMKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propanamidopropanoic acid can be achieved through several methods. One common approach involves the reaction of 3-bromopropanoic acid with ammonia or an amine to form the corresponding amide. The reaction typically occurs under mild conditions, with the use of a solvent such as ethanol or water to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-nitropropanoic acid, followed by the hydrolysis of the resulting amide. This method allows for the efficient production of the compound on a larger scale, utilizing readily available starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions: 3-Propanamidopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-nitropropanoic acid using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: Reduction of this compound can yield 3-aminopropanoic acid, typically using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The amide group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, nitric acid.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Oxidation: 3-Nitropropanoic acid.

Reduction: 3-Aminopropanoic acid.

Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

3-Propanamidopropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor to pharmaceuticals.

Industry: It is utilized in the production of polymers and other industrial chemicals, owing to its versatile reactivity.

Mechanism of Action

The mechanism of action of 3-Propanamidopropanoic acid involves its interaction with various molecular targets and pathways. In biological systems, it may act as a precursor to other bioactive compounds, participating in enzymatic reactions that convert it into more complex molecules. The specific pathways and targets depend on the context of its use, whether in metabolic studies or pharmaceutical development.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of 3-propanamidopropanoic acid, highlighting structural differences and functional impacts:

Physicochemical Properties

- Solubility and Reactivity: The introduction of polar groups (e.g., hydroxyl, morpholino) improves aqueous solubility, whereas aromatic substituents (e.g., thienyl, benzylidene) enhance lipophilicity and electronic conjugation .

- Stability: Ureido and amide groups contribute to hydrogen bonding, affecting crystallinity and thermal stability. For example, 3-ureidopropanoic acid forms stable crystals under acidic conditions .

Biological Activity

3-Propanamidopropanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : C₅H₁₃NO₂

- Molecular Weight : 115.17 g/mol

This compound belongs to a class of propanoic acid derivatives, which are known for their diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Anticancer Activity : Research indicates that derivatives of propanoic acid exhibit significant antiproliferative effects against various cancer cell lines, including HeLa cells. The mechanism involves the induction of apoptosis and inhibition of histone deacetylases (HDACs) .

- Immunomodulatory Effects : Propionic acid and its derivatives have shown immunosuppressive properties, which may be beneficial in conditions such as autoimmune diseases .

- Metabolic Regulation : Studies suggest that propionic acid can lower fatty acid content in the liver and plasma, potentially aiding in the management of obesity and type 2 diabetes by improving insulin sensitivity .

The mechanisms through which this compound exerts its biological effects include:

- Activation of G-Protein Coupled Receptors (GPCRs) : Propionic acid activates GPCRs such as GPR41 and GPR43, which play roles in metabolic regulation and inflammation .

- Inhibition of Histone Deacetylases : Several studies have demonstrated that propanoic acid derivatives can inhibit HDACs, leading to altered gene expression associated with cancer cell growth .

- Modulation of Inflammatory Pathways : By inhibiting NF-κB signaling, propionic acid helps reduce inflammatory responses, which is crucial in managing chronic inflammatory diseases .

Antiproliferative Activity

A study evaluated the antiproliferative effects of various propanoic acid derivatives on HeLa cells. The results indicated that compounds derived from propanoic acid exhibited IC50 values ranging from 0.69 to 11 μM, demonstrating potent activity compared to the standard drug doxorubicin (IC50 = 2.29 μM) .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | 0.69 | HeLa |

| Doxorubicin | 2.29 | HeLa |

Immunosuppressive Effects

In another investigation, the immunosuppressive effects of propionic acid were assessed in an autoimmune model. The findings suggested that increased levels of propionic acid led to a significant reduction in inflammatory markers and improved clinical outcomes in treated subjects .

Q & A

Q. What are the optimal synthetic routes for 3-propanamidopropanoic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves coupling propanoic acid derivatives with appropriate amines. A retrosynthetic approach (e.g., disconnecting the amide bond) can guide precursor selection. Reaction optimization includes:

- Catalyst Screening : Testing bases like DIPEA or DMAP for amide bond formation efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Temperature Control : Maintaining 0–25°C to minimize side reactions.

Post-synthesis, purity is validated via LC-MS or NMR (e.g., verifying amide proton resonance at δ 6.5–8.5 ppm) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound in biological systems?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) calculate:

- Tautomeric Stability : Energy differences between keto-enol forms.

- pKa Prediction : Carboxylic acid proton dissociation (~2.5–3.5) using COSMO-RS solvation models.

Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes with conserved amide-binding pockets) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay variability or impurity. Mitigation steps:

- Standardized Assays : Replicate enzyme inhibition studies (e.g., IC) under controlled pH and temperature.

- Batch Consistency Analysis : Compare multiple synthetic batches via HPLC to rule out impurity-driven artifacts.

- Meta-Analysis : Use PRISMA guidelines to systematically compare literature data, highlighting confounding variables (e.g., cell line differences) .

Q. How do steric and electronic effects influence the regioselectivity of this compound in multi-step reactions?

- Methodological Answer : Steric hindrance at the amide nitrogen directs electrophilic attacks to the α-carbon. Electronic effects are probed via:

- Hammett Plots : Correlate substituent σ values with reaction rates.

- Isotopic Labeling : -labeled carboxylic groups track carboxylate participation in intermediates.

Controlled experiments under inert atmospheres (Ar/N) prevent oxidative side reactions .

Data Analysis & Interpretation

Q. What statistical frameworks are robust for analyzing clustered data in studies involving this compound?

- Methodological Answer : For nested data (e.g., repeated measurements per sample):

Q. How can researchers design dose-response studies to minimize confounding in this compound toxicity assays?

- Methodological Answer : Follow OECD Guidelines 423 (Acute Oral Toxicity):

- Dose Escalation : Start at 5 mg/kg, doubling doses until reaching LD.

- Negative Controls : Include vehicle-only groups (e.g., saline/DMSO).

- Blinding : Randomize sample IDs to reduce observer bias.

Data interpretation uses probit analysis for dose-response curves .

Ethical & Experimental Design

Q. What criteria define rigorous participant selection in preclinical studies involving this compound derivatives?

- Methodological Answer : For animal models:

- Inclusion Criteria : Uniform age/weight (±10%), genetic homogeneity (e.g., C57BL/6 mice).

- Exclusion Criteria : Pre-existing metabolic disorders.

Human cell line studies require IRB approval, emphasizing donor anonymity and informed consent documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.